molecular formula C20H24N2O3 B12705003 (9S)-9-Hydroxy-6'-methoxycinchonan-2'(1'H)-one CAS No. 53537-71-6

(9S)-9-Hydroxy-6'-methoxycinchonan-2'(1'H)-one

Cat. No.: B12705003
CAS No.: 53537-71-6
M. Wt: 340.4 g/mol
InChI Key: FRZGROVVMXMITN-MWIOYJRVSA-N
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Description

(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one is a complex organic compound known for its unique chemical structure and significant biological activities. This compound is part of the cinchona alkaloid family, which is renowned for its medicinal properties, particularly in the treatment of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the selective hydrogenation of cinnamaldehyde using nickel nanoparticles supported on titania. This process requires precise control of reaction conditions, including temperature and pressure, to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation reactors with advanced control systems to maintain optimal reaction conditions. The use of high-purity nickel catalysts and continuous monitoring of reaction parameters ensures consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions are often conducted in acidic or basic media, while reduction reactions require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another cinchona alkaloid with antimalarial properties.

    Cinchonine: Similar in structure but lacks the methoxy group.

    Cinchonidine: Differentiated by its stereochemistry and specific functional groups.

Uniqueness

(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one stands out due to its unique combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and therapeutic applications .

Properties

CAS No.

53537-71-6

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]-6-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18,20,24H,1,6-8,11H2,2H3,(H,21,23)/t12?,13?,18?,20-/m0/s1

InChI Key

FRZGROVVMXMITN-MWIOYJRVSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2[C@@H](C3CC4CCN3CC4C=C)O

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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